molecular formula C27H30F5N5O5 B560230 L-803,087 Trifluoroacetate

L-803,087 Trifluoroacetate

Cat. No.: B560230
M. Wt: 599.5 g/mol
InChI Key: IIRYZHRNVKQVGQ-BDQAORGHSA-N
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Description

Historical Context and Development

L-803087 trifluoroacetate emerged from efforts to develop subtype-selective agonists for somatostatin receptors (SSTs), a family of G protein-coupled receptors (GPCRs) critical to neuroendocrine regulation. Prior to its discovery, somatostatin research relied heavily on peptide analogs like octreotide, which suffered from metabolic instability and limited receptor specificity. The breakthrough came in 1998 through combinatorial chemistry approaches, where nonpeptide agonists were systematically designed to target individual SST subtypes. L-803087 was optimized to bind selectively to the SST4 receptor, marking a paradigm shift in receptor pharmacology by demonstrating that nonpeptidic molecules could achieve high affinity and specificity for peptide-binding GPCRs.

This development addressed a critical gap in somatostatin research, as SST4 had been poorly characterized due to the lack of selective tools. The compound’s design leveraged molecular modeling to map key pharmacophoric elements, including a diamino moiety and aromatic indole core, which mimic structural features of endogenous somatostatin-14. Its trifluoroacetate salt form enhanced solubility, facilitating in vitro and in vivo studies.

Significance in Somatostatin Receptor Research

L-803087 trifluoroacetate has been instrumental in elucidating SST4’s physiological roles. With a dissociation constant (Ki) of 0.7 nM for human SST4 and >280-fold selectivity over other subtypes (SST1: 199 nM; SST2: 4,720 nM; SST3: 1,280 nM; SST5: 3,880 nM), it remains the gold standard for probing SST4-specific pathways. Key findings include:

  • Hippocampal Neurotransmission : L-803087 enhances α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated synaptic responses in murine hippocampal slices, implicating SST4 in excitatory neurotransmission.
  • Seizure Modulation : Intrahippocampal administration potentiates kainate-induced seizures in wild-type mice, an effect abolished by SST2-preferring agonists like octreotide, suggesting crosstalk between SST subtypes.
  • Receptor Dimerization Studies : Its selectivity has clarified SST4’s ability to form heterodimers with SST2, modulating downstream signaling cascades.

These insights have broader implications for neurodegenerative and neuropsychiatric disorders, where SST4 is implicated in synaptic plasticity and stress responses.

Chemical Identity and Classification

L-803087 trifluoroacetate is a synthetic small molecule classified as a fluoroindole derivative. Its molecular formula is C27H30F5N5O5 , with a molecular weight of 599.56 g/mol . The structure comprises:

  • A 5,7-difluoro-2-phenylindole core, critical for SST4 binding.
  • A butanoyl-linked L-arginine methyl ester moiety, contributing to receptor interaction and metabolic stability.
  • A trifluoroacetic acid counterion , improving solubility.

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula C27H30F5N5O5
Molecular Weight 599.56 g/mol
CAS Number (Free Base) 217480-26-7
CAS Number (Trifluoroacetate) 1786412-46-1
Storage Conditions -20°C (powder), -80°C (solution)

The compound’s stereochemistry is defined by the (S)-configuration at the arginine residue, essential for SST4 affinity.

Nomenclature and Structural Designation

Systematic IUPAC Name :
Methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate; 2,2,2-trifluoroacetic acid.

Synonyms :

  • L-803087 (TFA)
  • N2-[4-(5,7-Difluoro-2-phenyl-1H-indol-3-yl)-1-oxobutyl]-L-arginine methyl ester trifluoroacetate
  • CHEMBL5080494.

Structural Features :

  • Indole Scaffold : The 5,7-difluoro substitution and 2-phenyl group optimize hydrophobic interactions with SST4’s transmembrane domain.
  • Arginine Mimetic : The guanidino group and methyl ester mimic arginine’s side chain, engaging polar residues in the receptor’s binding pocket.
  • Trifluoroacetate Counterion : Enhances aqueous solubility without altering receptor affinity.

Figure 1: Structural Diagram

(S)-Methyl ester  
│  
╭─Butanoyl─╮  
│          │  
Indole Core─(5,7-F2, 2-Ph)  

This nomenclature and structural precision underscore its role as a tool compound for dissecting SST4-mediated phenomena.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29F2N5O3.C2HF3O2/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30);(H,6,7)/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRYZHRNVKQVGQ-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F5N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-803,087 trifluoroacetate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indole core, introduction of the difluorophenyl group, and the final coupling with L-arginine methyl ester. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring high purity and yield, and implementing stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

L-803,087 trifluoroacetate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole and guanidine moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Pharmacological Research Applications

  • Neuropharmacology :
    • L-803,087 has been shown to facilitate AMPA-mediated synaptic responses in vitro and increase kainate-induced seizures in vivo, indicating its role in modulating excitatory neurotransmission .
  • Cardiovascular Studies :
    • Research indicates that somatostatin analogs can influence cardiac function. L-803,087's selective action on SST4 may provide insights into therapeutic strategies for cardiac disorders .
  • Cancer Research :
    • Given the role of somatostatin receptors in tumor biology, L-803,087 could be explored for its potential in treating neuroendocrine tumors by selectively targeting SST4 to inhibit tumor growth.
  • Pain Management :
    • Studies suggest that modulation of somatostatin receptors can affect pain pathways. L-803,087 may serve as a candidate for developing new analgesics that target specific receptor subtypes to minimize side effects associated with broader-spectrum pain medications .

Comparative Analysis with Other Somatostatin Agonists

This compound distinguishes itself from other somatostatin analogs due to its nonpeptidic structure and selectivity for SST4. The following table summarizes key differences among various somatostatin receptor agonists:

Compound NameReceptor AffinityUnique Features
L-803,087SST4Nonpeptidic; high selectivity
OctreotideSST2Peptide-based; widely used clinically
PasireotideSST5Higher potency; used in neuroendocrine tumors
L-796,778SST3Selective for SST3; different therapeutic focus

Case Studies

  • Study on Voltage-Gated Ion Channels :
    • In a study involving rat retinal ganglion cells, L-803,087 was shown to enhance outward potassium currents while suppressing calcium channel currents. This indicates its potential role in modulating neuronal excitability and suggests applications in neuroprotection strategies .
  • Investigating Seizure Models :
    • Research demonstrated that administration of L-803,087 increased seizure susceptibility in mice models. This finding highlights its utility in studying the mechanisms underlying seizure disorders and the potential development of targeted therapies .
  • Impact on Hormonal Regulation :
    • Investigations into the effects of L-803,087 on hormone secretion have revealed insights into its role in endocrine regulation. This could pave the way for new treatments targeting hormonal imbalances related to metabolic disorders .

Mechanism of Action

L-803,087 trifluoroacetate exerts its effects by selectively binding to the somatostatin receptor subtype 4. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of sst4 receptors can modulate neurotransmitter release, inhibit cell proliferation, and induce apoptosis in certain cell types. The molecular targets and pathways involved include the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and activation of mitogen-activated protein kinase (MAPK) pathways .

Comparison with Similar Compounds

L-803,087 trifluoroacetate is unique due to its high selectivity and potency for the somatostatin receptor subtype 4. Similar compounds include:

These compounds differ in their receptor selectivity, chemical structure, and biological effects, highlighting the uniqueness of this compound in targeting the somatostatin receptor subtype 4.

Biological Activity

L-803,087 trifluoroacetate is a potent and selective agonist for the somatostatin receptor subtype 4 (sst4). This compound has garnered attention in pharmacological research due to its unique biological activities, particularly in modulating neuronal excitability and hormone secretion. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is characterized by its high affinity for the sst4 receptor, with a dissociation constant (Ki) of approximately 0.7 nM . As a non-peptidic agonist, it interacts with G protein-coupled receptors (GPCRs), leading to various downstream signaling effects. The activation of sst4 receptors by L-803,087 results in the modulation of ion channels, particularly influencing potassium (K+^+) and calcium (Ca2+^{2+}) currents in neuronal cells.

Biological Activities

1. Modulation of Ion Channels:
Research indicates that L-803,087 significantly increases outward K+^+ currents while inhibiting L-type Ca2+^{2+} channels in rat retinal ganglion cells. Specifically, it enhances K+^+ currents by approximately 51.1% and reduces Ca2+^{2+} channel currents by about 32.5% . This modulation leads to a decrease in action potential frequency and amplitude, illustrating its inhibitory effect on neuronal excitability.

2. Hormonal Regulation:
L-803,087 has been shown to influence hormone secretion from pancreatic islets. Specifically, it hyperpolarizes human β-cells and inhibits glucagon secretion, demonstrating its role in endocrine regulation . The compound's ability to suppress action potential firing in these cells further supports its potential therapeutic applications in managing conditions like diabetes.

3. Effects on Seizure Activity:
In vivo studies have demonstrated that L-803,087 can increase kainate-induced seizures in mice. This suggests that while it has inhibitory effects on certain neuronal pathways, it may also facilitate excitatory pathways under specific conditions.

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
K+^+ Current ModulationIncreased by 51.1%
Ca2+^{2+} Current InhibitionDecreased by 32.5%
Hormonal Secretion RegulationInhibits glucagon secretion
Seizure ActivityIncreases kainate-induced seizures

Case Studies

Case Study 1: Neuronal Excitability
A study conducted on isolated rat retinal ganglion cells demonstrated that administration of L-803,087 resulted in a marked reduction in action potential generation. The frequency decreased significantly from baseline levels after treatment with the compound. This effect was partially reversible upon drug removal, indicating a potential for both acute and chronic modulation of neuronal activity .

Case Study 2: Endocrine Function
In human pancreatic β-cells, L-803,087 was found to hyperpolarize the membrane potential and significantly reduce action potential frequency. In controlled experiments, the application of this compound led to a decrease in exocytotic responses related to insulin secretion under physiological glucose levels . This highlights its relevance in metabolic regulation.

Q & A

Q. What is the mechanism of action of L-803,087 Trifluoroacetate as a somatostatin receptor agonist, and how is its potency quantified?

this compound selectively activates the somatostatin receptor subtype 4 (sst4) with a reported binding affinity (Ki) of 0.7 nM, demonstrating >280-fold selectivity over other somatostatin receptor subtypes (sst1-sst3, sst5) . Its potency is typically quantified using competitive radioligand binding assays, where displacement curves are generated against radiolabeled somatostatin analogs (e.g., ¹²⁵I-somatostatin). Dose-response curves are analyzed to calculate IC₅₀ values, which are converted to Ki using the Cheng-Prusoff equation .

Q. What experimental protocols are recommended for assessing sst4 receptor activation in vitro?

  • Cell Lines : Use CHO-K1 or HEK-293 cells stably expressing human or rat sst4 receptors.
  • Functional Assays : Measure cAMP inhibition via ELISA or fluorescence-based assays after forskolin-induced cAMP elevation.
  • Selectivity Validation : Cross-test against other somatostatin receptor subtypes (sst1-sst5) to confirm specificity .

Q. How does the trifluoroacetate counterion influence the stability and solubility of L-803,087?

The trifluoroacetate (TFA) salt enhances aqueous solubility, critical for in vitro assays. However, residual TFA in formulations may interfere with biological assays (e.g., cell toxicity at high concentrations). To mitigate this, lyophilized L-803,087 should be reconstituted in buffered solutions (pH 7.4) and filtered (0.22 µm) to remove particulates .

Advanced Research Questions

Q. How should researchers design in vivo experiments to evaluate the anti-inflammatory and analgesic effects of this compound?

  • Animal Models : Use rat models of inflammatory pain (e.g., CFA-induced arthritis or carrageenan-induced paw edema). Measure mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test).
  • Dosing : Administer intraperitoneally (1–10 mg/kg) or intrathecally (0.1–1 µg) with vehicle controls. Include a positive control (e.g., J-2156 TFA, a related sst4 agonist) .
  • Tissue Analysis : Post-mortem, quantify receptor occupancy via autoradiography or immunohistochemistry in dorsal root ganglia .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices, and how are matrix interferences addressed?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column with mobile phases containing 0.1% formic acid. Monitor transitions m/z 527.49 → 320.2 (L-803,087) and 113.03 → 69.0 (TFA).
  • Sample Preparation : Protein precipitation (acetonitrile) followed by solid-phase extraction to remove phospholipids.
  • Validation : Assess recovery (>85%), matrix effects (<15% ion suppression), and sensitivity (LOQ ≤1 ng/mL) .

Q. How should discrepancies in species-specific binding affinities (e.g., human vs. rat sst4) be addressed during translational research?

  • Species Comparisons : Perform parallel binding assays using recombinant receptors from target species. For L-803,087, human sst4 (Ki = 0.7 nM) and rat sst4 (Ki = 0.7 nM) show similar affinity, but confirm functional activity via cAMP assays .
  • Data Normalization : Express results as fold-change relative to endogenous ligand (somatostatin-14) to account for interspecies variability .

Methodological Challenges and Solutions

Q. What strategies optimize the stability of this compound in long-term studies?

  • Storage : Lyophilized powder at -80°C (stable ≥2 years). Reconstituted solutions (≤1 mM in PBS) are stable for 1 week at 4°C.
  • Light Sensitivity : Protect from UV exposure using amber vials.
  • Freeze-Thaw Cycles : Limit to ≤3 cycles to prevent degradation .

Q. How can researchers differentiate sst4-mediated effects from off-target interactions in complex biological systems?

  • Pharmacological Blockade : Co-administer selective sst4 antagonists (e.g., CYN-154806) to confirm receptor-specific effects.
  • Genetic Knockdown : Use siRNA or CRISPR-Cas9 to silence sst4 in target tissues .

Data Interpretation and Validation

Q. What statistical approaches resolve contradictions in dose-response data for this compound?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ and Hill slope.
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
  • Meta-Analysis : Pool data from ≥3 independent experiments (n=6–8/group) to improve power .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reconstitution.
  • Spill Management : Neutralize TFA residues with sodium bicarbonate before disposal .

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